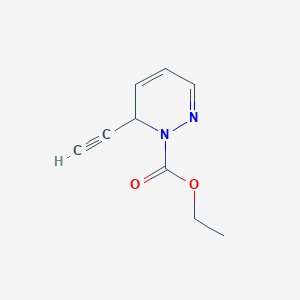
1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-, also known as AEPP, is a chemical compound that has recently gained attention in scientific research due to its potential applications in drug development. AEPP is a derivative of phenethylamine, a naturally occurring compound found in the human body, and has been shown to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Carbon Dioxide Capture Technology
4-(2-aminoethylamino)-1-phenylbutan-1-one can be utilized in amine-functionalized silica composites for atmospheric carbon dioxide capture . This application is crucial in addressing climate change by extracting CO2 from atmospheric air. The compound’s functional groups can interact with CO2 molecules, facilitating their capture and storage.
Gas Chromatography
In the field of gas chromatography , this compound is relevant for the identification of aqueous amine degradation products in carbonated environments . It serves as a benchmark tool for qualitative and quantitative analyses of amines and their derivatives, which is essential for environmental assessment and industrial applications.
Industrial Water Treatment
The compound has shown potential as a green water treatment agent . Specifically, it has been studied for its inhibition performance and mechanism against calcium scales in industrial water systems . Its ability to chelate with calcium ions helps prevent scale formation, which is a significant concern in water recycling and industrial processes.
Silica Functionalization
In the functionalization of silica, particularly Silica SBA-15 , 4-(2-aminoethylamino)-1-phenylbutan-1-one derivatives have been used to modify the surface properties for carbon capture applications . This process involves grafting amine groups onto the silica surface, enhancing its ability to adsorb CO2.
Scale Inhibition
This compound is also involved in the synthesis of polyaspartic acid-capped derivatives that act as scale inhibitors . These derivatives are more efficient than traditional scale inhibitors, especially at high temperatures and low concentrations, making them valuable in various industrial applications.
Environmental Science
In environmental science, the compound is part of research for CO2 mitigation strategies . It is used in technologies for CO2 absorption, where its amine groups react with CO2, facilitating its removal from industrial emissions and natural gas streams.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-(2-aminoethylamino)ethanol , have been used in various applications, suggesting that the compound may interact with a variety of biological targets.
Mode of Action
It’s worth noting that similar compounds, like 4-(2-aminoethyl)benzenesulfonamide , have been shown to interact with targets such as Carbonic Anhydrase 2 . This interaction could potentially alter the function of the target, leading to changes at the cellular level.
Biochemical Pathways
Compounds with similar structures, such as dopamine , are known to play crucial roles in various biochemical pathways, including neurotransmission. Therefore, it’s plausible that 4-(2-aminoethylamino)-1-phenylbutan-1-one could influence similar pathways.
Pharmacokinetics
Similar compounds like 2-(2-aminoethylamino)ethanol have been shown to have superior co2 separation performance compared to monoethanolamine , suggesting that the compound could have unique pharmacokinetic properties.
Action Environment
It’s worth noting that similar compounds, such as polyaspartic acid-capped 2-aminoethylamino acid (pasp–ed2a), have been shown to have better scale inhibition performance for caco3 and caso4 than pasp with a low concentration, a high temperature, and an extended duration .
Eigenschaften
IUPAC Name |
4-(2-aminoethylamino)-1-phenylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-8-10-14-9-4-7-12(15)11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVRJHARGFOWMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCNCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161833 |
Source


|
| Record name | 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |
CAS RN |
141809-45-2 |
Source


|
| Record name | 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141809452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

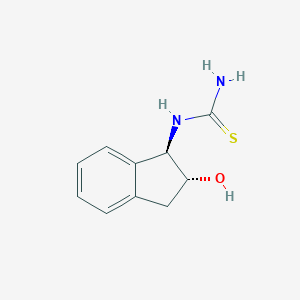
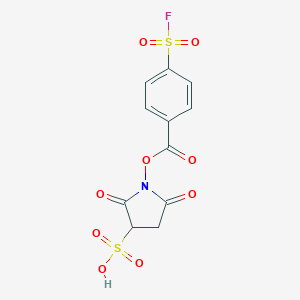
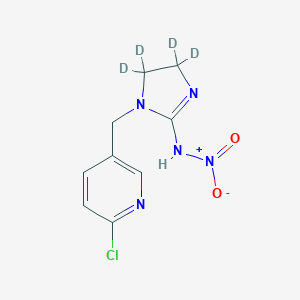
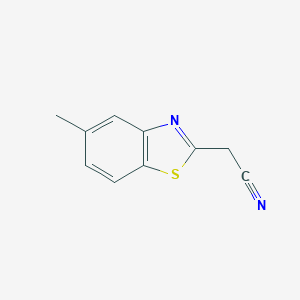
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B124507.png)

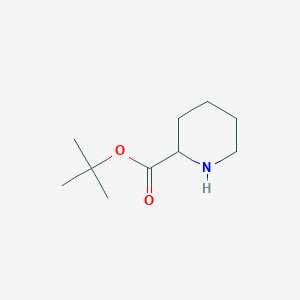

![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)


